
5-(1-phenylethylidene)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
5-(1-phenylethylidene)-1,3-thiazolidine-2,4-dione, also known as thiozolidinedione (TZD), is a class of organic compounds that has been extensively studied for its potential therapeutic applications. TZDs are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
TZDs have been extensively studied for their potential therapeutic applications. One of the most well-known applications is in the treatment of type 2 diabetes. TZDs act as insulin sensitizers, improving glucose uptake and reducing insulin resistance. They have also been shown to have anti-inflammatory effects, making them a potential treatment for inflammatory diseases such as rheumatoid arthritis.
In addition, TZDs have been studied for their potential anti-cancer effects. They have been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. TZDs have also been studied for their neuroprotective effects, making them a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of TZDs is complex and not fully understood. They are known to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to the upregulation of genes involved in glucose uptake and metabolism, as well as genes involved in lipid metabolism and adipogenesis.
Biochemical and Physiological Effects:
TZDs have a wide range of biochemical and physiological effects. They are known to improve glucose uptake and reduce insulin resistance, making them a potential treatment for type 2 diabetes. They also have anti-inflammatory effects, making them a potential treatment for inflammatory diseases such as rheumatoid arthritis.
In addition, TZDs have been shown to have anti-cancer effects, inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines. They have also been studied for their neuroprotective effects, making them a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TZDs is that they have been extensively studied and have a well-established mechanism of action. They are also relatively easy to synthesize and purify. However, one limitation is that they can be toxic at high concentrations, making it important to carefully control dosage in lab experiments.
Zukünftige Richtungen
There are many potential future directions for TZD research. One area of interest is in the development of new TZD derivatives with improved potency and selectivity. Another area of interest is in the development of TZDs as treatments for neurodegenerative diseases such as Alzheimer's disease. Finally, there is ongoing research into the potential anti-cancer effects of TZDs, with the goal of developing new cancer treatments.
Eigenschaften
IUPAC Name |
(5E)-5-(1-phenylethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7(8-5-3-2-4-6-8)9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTRHCGCTZECOC-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)NC(=O)S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)NC(=O)S1)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(1-phenylethylidene)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





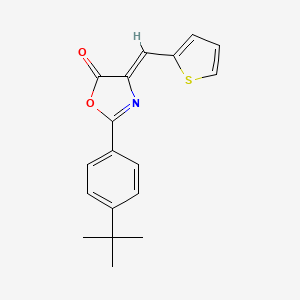
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B3847955.png)
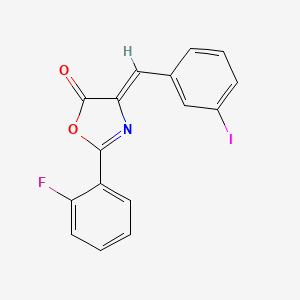
![4-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone](/img/structure/B3847965.png)
![N-[2-(2-fluorophenyl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3847969.png)
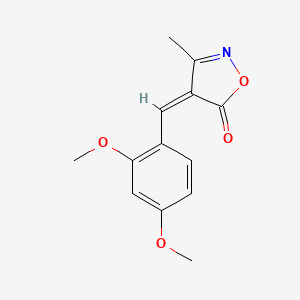
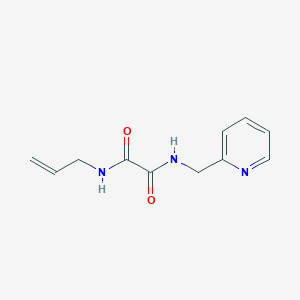
![N-allyl-2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3847988.png)
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3847998.png)
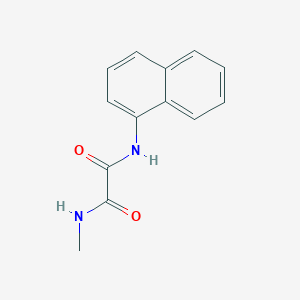
![2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile](/img/structure/B3848040.png)
![2-[5-(2-fluoro-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]-N-methylethanesulfonamide](/img/structure/B3848048.png)